(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate

Chiral Synthesis Stereochemistry Pyrrolidine Scaffolds

(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate (CAS 1212492-92-6) is a chiral pyrrolidine derivative with a defined (3S) stereocenter, featuring a 2-(p-tolyl) substituent and an isopropyl ester, supplied as an oxalate salt. It belongs to the class of 2-arylpyrrolidine-3-carboxylates, a scaffold of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR) in neurokinin and endothelin receptor programs, where the precise stereochemistry and ester moiety critically govern binding conformation and target selectivity.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
Cat. No. B12863182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(CCN2)C(=O)OC(C)C.C(=O)(C(=O)O)O
InChIInChI=1S/C15H21NO2.C2H2O4/c1-10(2)18-15(17)13-8-9-16-14(13)12-6-4-11(3)5-7-12;3-1(4)2(5)6/h4-7,10,13-14,16H,8-9H2,1-3H3;(H,3,4)(H,5,6)/t13-,14?;/m0./s1
InChIKeyYBIVIGBUBMHYKR-GPFYXIAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile for (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate: A 2-Aryl-Pyrrolidine Scaffold for Chiral Synthesis


(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate (CAS 1212492-92-6) is a chiral pyrrolidine derivative with a defined (3S) stereocenter, featuring a 2-(p-tolyl) substituent and an isopropyl ester, supplied as an oxalate salt . It belongs to the class of 2-arylpyrrolidine-3-carboxylates, a scaffold of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR) in neurokinin and endothelin receptor programs, where the precise stereochemistry and ester moiety critically govern binding conformation and target selectivity [1]. Its molecular formula is C17H23NO6 with a molecular weight of 337.4 g/mol .

Procurement Risks of Interchanging (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate with Other Pyrrolidine-3-carboxylates


Generic substitution within this chemical class is demonstrably risky due to profound alterations in molecular geometry and physicochemical properties from even minor structural changes. For instance, shifting the substituent from the 2- to the 4-position on the pyrrolidine ring fundamentally changes the molecular shape and interaction potential [1]. The choice of salt form and ester group directly determines properties such as molecular weight, hydrogen bonding capacity, and lipophilicity. For example, the target compound's oxalate salt (337.4 g/mol) is significantly heavier than a corresponding carboxylic acid (219.28 g/mol), an ester hydrochloride (255.74 g/mol), or a Boc-protected analog (305.37 g/mol), which will lead to different solubility, crystallinity, and handling characteristics . These differences preclude direct interchange without a complete re-optimization of synthetic routes or re-validation of biological assays .

Quantitative Comparative Evidence for (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate Against Its Closest Analogs


Chiral Center Configuration: (3S) Absolute Stereochemistry vs. (3R,4S) Rel. Stereochemistry

The target compound possesses a single, absolute (3S) chiral center, whereas the common analog rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride is a racemic mixture with relative (3R,4S) stereochemistry at two centers . The absolute configuration is a critical parameter for asymmetric synthesis and chiral resolution studies, where enantiopure starting materials are a strict requirement [1].

Chiral Synthesis Stereochemistry Pyrrolidine Scaffolds

Regiochemistry of Aryl Substitution: 2-(p-Tolyl) vs. 4-(p-Tolyl) Analogs

The target compound features a p-tolyl group at the 2-position of the pyrrolidine ring, distinguishing it from the 4-(p-tolyl) analog, a key intermediate in endothelin antagonist research . This regiochemical difference leads to a fundamentally different spatial orientation of the aryl ring relative to the carboxylate, a structural feature known to govern subtype selectivity in drug discovery programs .

Regioisomerism Medicinal Chemistry GPCR Antagonists

Ester and Salt Form Modulation: Isopropyl Oxalate vs. Methyl Hydrochloride

The compound's isopropyl ester and oxalate salt form confer a distinct combination of molecular weight and hydrogen-bonding capacity compared to the more compact methyl ester hydrochloride analog . The target compound has a significantly higher molecular weight (337.4 g/mol) and more hydrogen bond acceptors (7) than rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride, which has a molecular weight of 255.74 g/mol and 3 hydrogen bond acceptors .

Salt Selection Pre-formulation Solid-State Chemistry

Aryl Substituent Position: p-Tolyl vs. o-Tolyl Conformational Impact

The p-tolyl group on the target compound introduces a para-methyl substituent, presenting a sterically distinct, linear profile compared to an o-tolyl analog. The closest identified comparator, methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylate oxalate (CAS 1212199-32-0), has a molecular weight of 309.31 g/mol and a different spatial arrangement of the methyl group, which is known to influence atropisomerism and target binding kinetics by restricting rotation around the aryl-pyrrolidine bond [1].

Atropisomerism Conformational Analysis Ligand Design

Validated Research Applications for (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate Based on Comparative Evidence


Asymmetric Synthesis of 2-Arylpyrrolidine-Based Probe Molecules

Its absolute (3S) stereochemistry and specific 2-(p-tolyl) substitution make it a suitable enantiopure intermediate for synthesizing single-enantiomer analogs in neurokinin or endothelin receptor antagonist programs. This allows for direct SAR exploration at the 2-aryl position, where a racemic or 4-substituted regioisomer would introduce confounding variables [1][2].

Pre-formulation and Salt Screening Libraries

The compound's specific isopropyl ester and oxalate salt form represents a discrete entry in a polymorph, salt, or co-crystal screen. Its distinct molecular weight (337.4 g/mol) and hydrogen-bonding profile (7 acceptors, 3 donors) provide a valuable comparator for assessing the impact of these parameters on solubility and stability, compared to other salt forms like hydrochlorides .

Conformational Analysis and Atropisomerism Studies

The 2-(p-tolyl) substitution on a pyrrolidine ring can give rise to atropisomerism. This compound, with its para-substitution, offers a distinct steric and electronic profile for studying conformational stability compared to its o-tolyl analog (methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylate oxalate), which has a higher computed complexity (375 vs. 354) [3].

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